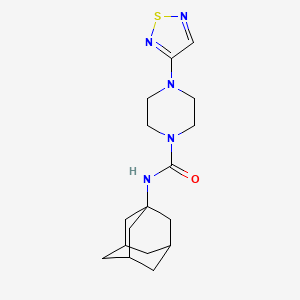
N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H25N5OS and its molecular weight is 347.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is characterized by the presence of an adamantane moiety and a thiadiazole ring. The adamantane structure contributes to the compound's rigidity and potential interaction with biological targets. The thiadiazole moiety is known for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : Adamantane derivatives are used as the base structure.
- Formation of Thiosemicarbazide : The reaction of adamantane with isothiocyanate leads to the formation of thiosemicarbazides.
- Cyclization : The thiosemicarbazides undergo cyclization to yield the desired thiadiazole derivative.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer’s .
- Antiviral Activity : Derivatives of adamantane are known for their antiviral properties against influenza and HIV . The rigid structure allows these compounds to effectively bind to viral proteins.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Thiadiazole derivatives have been reported to show activity against various bacterial strains. For instance, studies indicate that similar thiadiazole compounds possess marked anti-microbial activities against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has indicated that adamantane derivatives may enhance the efficacy of chemotherapeutic agents by inhibiting DNA repair mechanisms in cancer cells. For example, compounds with similar structures have shown promise in targeting tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme involved in DNA damage repair .
Anti-inflammatory Effects
Thiadiazole derivatives have been associated with anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This property could be beneficial in treating various inflammatory conditions .
Study 1: Antiviral Efficacy
A study conducted by El-Emam et al. (2004) demonstrated that adamantane derivatives exhibit antiviral activity against HIV. The mechanism was attributed to their ability to inhibit viral entry into host cells.
Study 2: Antimicrobial Screening
In a comparative study on 1,3,4-thiadiazole derivatives, compounds similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c23-16(22-3-1-21(2-4-22)15-11-18-24-20-15)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,1-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARAUNCVMNPNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













